

A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	NOSH-aspirin					
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSH-aspirin represents a novel class of hybrid pharmaceutical agents engineered to augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By chemically integrating nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin scaffold, **NOSH-aspirin** exhibits significantly enhanced anti-inflammatory and anticancer properties. This document provides a detailed exploration of the foundational chemical properties of **NOSH-aspirin**, including its synthesis, mechanism of action, physicochemical characteristics, and key experimental findings. The information is intended to serve as a core technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Synthesis

NOSH-aspirin is a chimeric molecule that covalently links an aspirin backbone with chemical groups capable of donating NO and H_2S . The most studied variant, often referred to as NOSH-1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety for H_2S donation.[1][2] These functional groups are typically attached to the aspirin scaffold via ester bonds.[1]



The general structure allows for variations, including positional isomers (ortho, meta, para) which have been shown to influence biological potency.[1] The ortho-substituted isomer has demonstrated the highest potency in inhibiting colon cancer cell growth.[1]

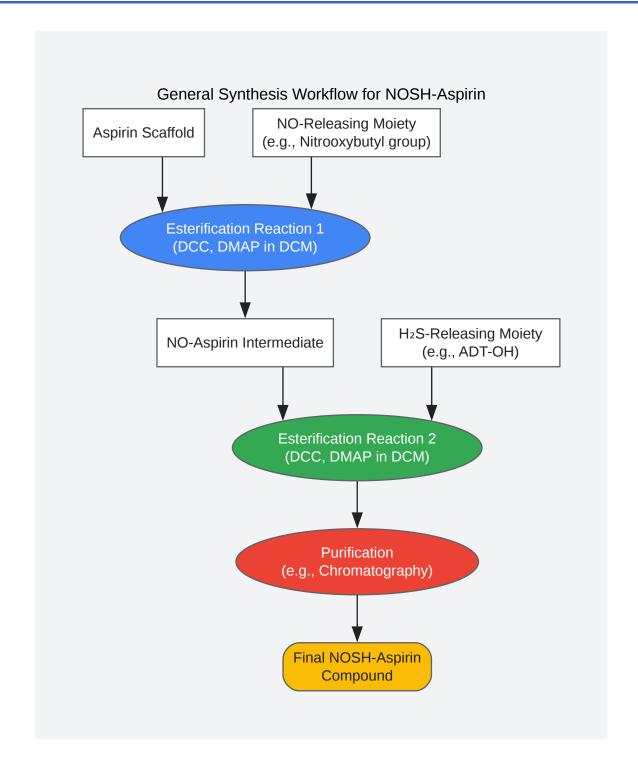
Synthesis Overview

The synthesis of **NOSH-aspirin** is a multi-step process involving the strategic esterification of the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:

- Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure selective modification.
- Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid portion of aspirin, often through an aliphatic spacer.[1]
- Coupling of the H₂S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]
- Deprotection and purification: Removing any protecting groups and purifying the final **NOSH-aspirin** compound.

Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly employed in organic solvents like dichloromethane (DCM) to facilitate the esterification reactions.[1]





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Caption: General workflow for **NOSH-aspirin** synthesis.

Physicochemical Properties



The physicochemical properties of **NOSH-aspirin** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C20H15NO7S3	[3]
Molecular Weight	477.5 g/mol	[3]
IUPAC Name	[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate	[3]
CAS Number	1357362-67-4	[3]
XLogP3	4.5	[3]

Mechanism of Action

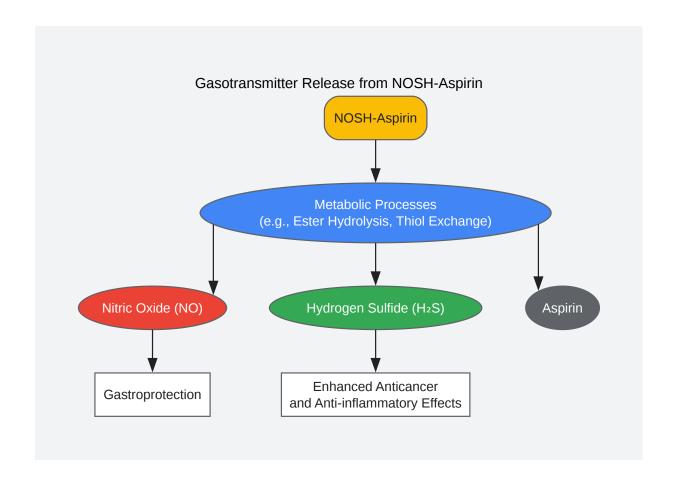
NOSH-aspirin exerts its biological effects through a multi-pronged mechanism that involves the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO and H₂S.

Release of Gasotransmitters

Upon administration, ${f NOSH}{ ext{-}}{f aspirin}$ is metabolized, leading to the release of NO and H2S.

- Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester
 hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective
 effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]
- Hydrogen Sulfide (H₂S): H₂S is released from the dithiolethione moiety (ADT-OH). This
 release can be triggered by biological thiols, such as cysteine or glutathione, through thiol
 exchange reactions.[1] H₂S also plays a role in enhancing the anticancer and antiinflammatory effects.[4]





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Caption: Proposed mechanism of NO and H₂S release.

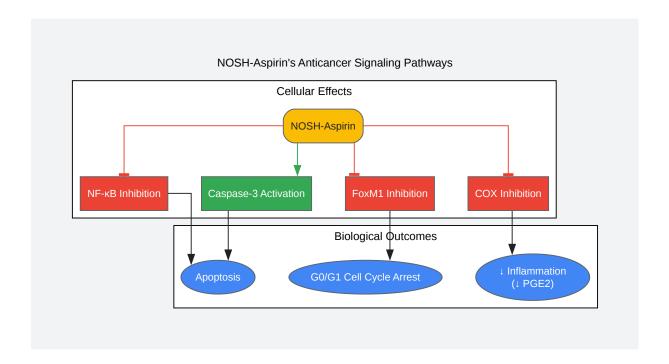
Core Biological Pathways

NOSH-aspirin modulates several key signaling pathways to exert its potent anticancer and anti-inflammatory effects.

- Cyclooxygenase (COX) Inhibition: Like its parent compound, NOSH-aspirin inhibits COX enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is central to its anti-inflammatory properties.
- Induction of Apoptosis: **NOSH-aspirin** promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic factors like TNF-α and activating caspase-3.[5] It also inhibits the pro-survival transcription factor NF-κB.[5][7]



- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5]
 [8]
- Regulation of Intracellular ROS: NOSH-aspirin can increase the levels of intracellular reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.
 [5]



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Caption: Key signaling pathways modulated by NOSH-aspirin.

Pharmacological Effects and Potency

Preclinical studies have consistently demonstrated the superior potency of **NOSH-aspirin** compared to aspirin and its individual NO- or H₂S-releasing counterparts.



In Vitro Potency

NOSH-aspirin exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, with IC_{50} values in the nanomolar range.[9] This represents a potency increase of up to 100,000-fold compared to aspirin alone.[4][9]

Compound/Var	Cell Line (Colon Cancer)	IC50 (nM)	Fold Increase in Potency vs. Aspirin	Source
o-NOSH-aspirin	HCT 15	57 ± 5	>87,000	[1]
m-NOSH-aspirin	HCT 15	110 ± 15	>45,000	[1]
p-NOSH-aspirin	HCT 15	380 ± 30	>13,000	[1]
NOSH-1	HT-29	48 ± 3	>100,000	[9]
NOSH-2	HT-29	70 - 120	>60,000	[9]
NOSH-4	HT-29	240 - 800	>16,000	[9]
Aspirin (ASA)	HT-29	>5,000,000	1	[9]

In Vivo Efficacy

In xenograft models using human colon cancer cells, orally administered **NOSH-aspirin** has shown significant dose-dependent inhibition of tumor growth and mass without overt signs of toxicity.[6][7]

Treatment	Dose (mg/kg)	Tumor Volume Reduction	Tumor Mass Reduction	Source
NOSH-aspirin	25	73%	50 ± 7%	[6][7]
NOSH-aspirin	50	89%	75 ± 5%	[6][7]
NOSH-aspirin	100	96%	90 ± 3%	[6][7]
Aspirin	50	70%	65%	[6]



Experimental Protocols

The following are generalized protocols for key experiments used in the foundational research of **NOSH-aspirin**.

General Synthesis of NOSH-Aspirin (Illustrative)

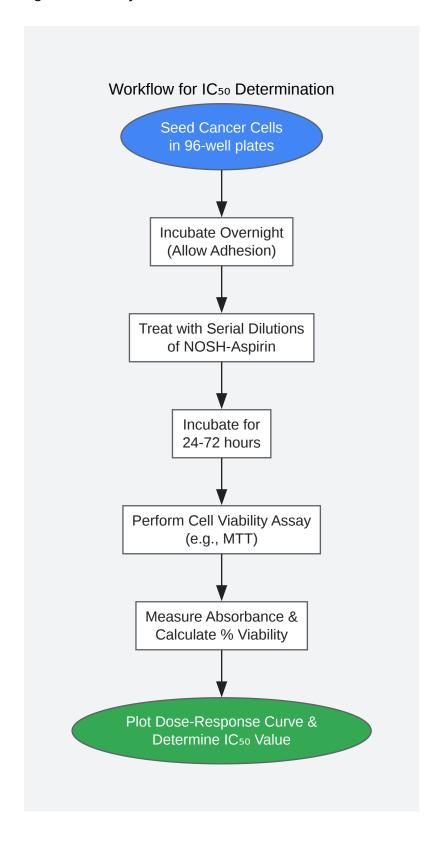
- Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the NO-releasing moiety (e.g., a nitrooxybutanol derivative).
- Reaction: Stir the mixture at room temperature for 6-12 hours.
- Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Coupling with H₂S-donor: Repeat the esterification process using the NO-aspirin intermediate and the H₂S-releasing moiety (e.g., ADT-OH).
- Purification: Purify the final product using column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cell Growth Inhibition Assay (IC₅₀ Determination)

- Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of NOSH-aspirin, aspirin (as a control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.



• Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.





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Caption: Experimental workflow for IC50 determination.

In Vivo Xenograft Model

- Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10⁶ HT-29 cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[7]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, aspirin, different doses of NOSH-aspirin).[7] Administer the compounds daily via oral gavage.
- Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
- Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like PCNA and TUNEL).

Conclusion

NOSH-aspirin is a promising preclinical drug candidate that builds upon the well-established therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO and H₂S, results in a molecule with dramatically enhanced anticancer potency and a superior gastrointestinal safety profile. The foundational chemical properties—including its unique structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—underscore its potential for further development as a next-generation anti-inflammatory and chemopreventive agent. This guide provides the core technical data and methodologies essential for advancing research in this exciting area of medicinal chemistry.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3235942#foundational-research-on-nosh-aspirin-s-chemical-properties]

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